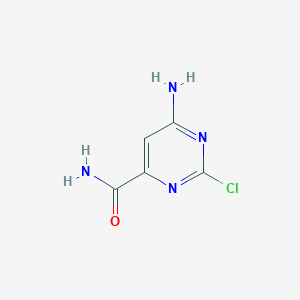

6-Amino-2-chloropyrimidine-4-carboxamide

Vue d'ensemble

Description

6-Amino-2-chloropyrimidine-4-carboxamide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-chloropyrimidine-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-4,6-diaminopyrimidine with formamide under controlled conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.

Condensation Reactions: It can also undergo condensation reactions with aldehydes or ketones to form various derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 6-amino-2-aminopyrimidine-4-carboxamide derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Research :

6-Amino-2-chloropyrimidine-4-carboxamide is recognized for its potential as an inhibitor of SHP2 (Src Homology 2 Domain Containing Phosphatase 2), a critical regulator in cancer signaling pathways. Compounds derived from this scaffold have shown effectiveness against hyperproliferative diseases, including various cancers. They exhibit a favorable safety profile with enhanced pharmacokinetic properties compared to existing SHP2 antagonists .

Antimicrobial Activity :

Research indicates that derivatives of this compound possess promising antimicrobial properties against resistant bacterial strains, including Mycobacterium tuberculosis. These derivatives can inhibit growth without cross-resistance to conventional antibiotics, suggesting a novel mechanism of action .

Neuroprotective Effects :

The compound has been evaluated for its neuroprotective effects, which may be beneficial in treating neurodegenerative diseases. Its interaction with specific molecular targets suggests potential therapeutic applications in conditions like Alzheimer's disease .

Table 1: Biological Activities of this compound

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits SHP2 and related pathways, showing effectiveness in various cancer models. |

| Antimicrobial | Effective against Mycobacterium tuberculosis and other resistant strains. |

| Neuroprotective | Exhibits protective effects in neurodegenerative disease models. |

| Enzyme Inhibition | Acts on various enzymes, influencing metabolic pathways critical for cell survival and growth. |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the pyrimidine ring can significantly impact potency and selectivity.

Table 2: Structure-Activity Relationship Analysis

| Compound Variation | Biological Activity | Notes |

|---|---|---|

| Unsubstituted Pyrimidine | Low activity | Lacks necessary functional groups |

| Chlorinated Derivatives | Increased potency | Chlorine enhances binding affinity |

| Amino Group Modifications | Variable effects | Alters interaction with biological targets |

Common Synthetic Routes:

- Nucleophilic Substitution : The chlorine atom can be replaced by various nucleophiles to yield different derivatives.

- Oxidation and Reduction : The amino group can undergo oxidation or reduction under specific conditions.

- Condensation Reactions : The compound can participate in reactions with aldehydes and ketones to form more complex structures.

Antitubercular Activity

In a study investigating the antitubercular properties of pyrimidine derivatives, compounds derived from this compound were shown to effectively inhibit the growth of Mycobacterium tuberculosis, demonstrating lower toxicity compared to traditional antibiotics .

Cancer Treatment Trials

Clinical trials have highlighted the effectiveness of SHP2 inhibitors derived from this compound in various cancer types, showcasing improved selectivity and reduced cardiotoxicity compared to existing treatments .

Mécanisme D'action

The mechanism of action of 6-Amino-2-chloropyrimidine-4-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific derivative and its target. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways.

Comparaison Avec Des Composés Similaires

2-Amino-4-chloropyrimidine: Similar in structure but lacks the carboxamide group.

6-Amino-2-chloropyridine: Similar in structure but has a pyridine ring instead of a pyrimidine ring.

4-Amino-2-chloropyrimidine: Similar in structure but lacks the amino group at the 6-position.

Uniqueness: 6-Amino-2-chloropyrimidine-4-carboxamide is unique due to the presence of both an amino group at the 6-position and a carboxamide group at the 4-position. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Activité Biologique

6-Amino-2-chloropyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, structure-activity relationships, and applications in various fields, including cancer therapy and anti-inflammatory research.

The primary biological activity of this compound is attributed to its ability to inhibit key inflammatory mediators. It targets:

- Prostaglandin E2

- Inducible Nitric Oxide Synthase (iNOS)

- Tumor Necrosis Factor-alpha (TNF-α)

- Nuclear Factor kappa B (NF-κB)

- Leukotrienes

- Interleukins

By inhibiting these mediators, the compound disrupts the biochemical pathways that lead to inflammation, resulting in a reduction of inflammatory responses.

Structure-Activity Relationships (SAR)

Research has demonstrated that the biological activity of pyrimidine derivatives, including this compound, is highly dependent on their structural features. A study focusing on pyrimidine-4-carboxamides revealed that modifications at various positions significantly affect their potency and selectivity as enzyme inhibitors .

Table 1: Structure-Activity Relationship Analysis

| Compound | Modification | IC50 (nM) | Biological Activity |

|---|---|---|---|

| This compound | None | 72 | Anti-inflammatory |

| Compound 1 | Cyclopropylmethylamide at R1 | 72 | NAPE-PLD Inhibition |

| Compound 2 | Phenylpiperidine at R2 | 14.5 | Enhanced anti-cancer activity |

The data indicates that certain modifications can enhance the compound's efficacy, particularly in targeting specific enzymes involved in inflammatory processes and cancer cell proliferation.

Anti-Cancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown promising results in inhibiting the growth of various cancer cell lines, including triple-negative breast cancer (TNBC). The compound exhibited a significant selective cytotoxic effect on cancer cells compared to non-cancerous cells, indicating its potential for targeted cancer therapies .

Anti-inflammatory Properties

The compound's ability to inhibit key inflammatory pathways makes it a candidate for treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune diseases. Its mechanism involves blocking the signaling pathways activated by cytokines and growth factors, thereby reducing inflammation and associated symptoms .

Case Studies

Case Study 1: Inhibition of SHP2

A study investigated the effects of this compound as an inhibitor of SHP2, a protein involved in various signaling pathways related to cell growth and proliferation. The compound demonstrated high selectivity and efficacy against SHP2, suggesting its potential use in treating hyperproliferative diseases such as cancer .

Case Study 2: Cancer Cell Line Testing

In vitro testing on MDA-MB-231 TNBC cells showed that treatment with the compound resulted in a significant reduction in cell proliferation with an IC50 value indicating potent activity. The compound also inhibited lung metastasis more effectively than established treatments like TAE226, highlighting its therapeutic potential in advanced cancer stages .

Propriétés

IUPAC Name |

6-amino-2-chloropyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN4O/c6-5-9-2(4(8)11)1-3(7)10-5/h1H,(H2,8,11)(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRDRMDVWPOPFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1N)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10286813 | |

| Record name | 6-amino-2-chloropyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500352-09-0 | |

| Record name | 6-amino-2-chloropyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.